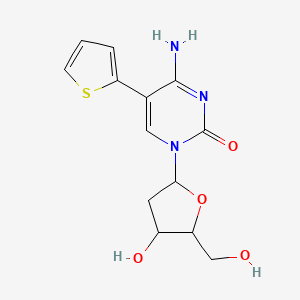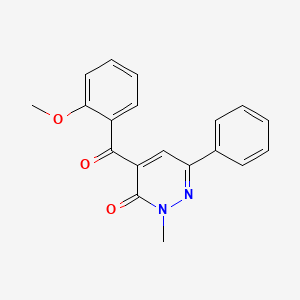![molecular formula C11H7ClN2 B12910115 2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile CAS No. 67133-65-7](/img/structure/B12910115.png)
2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile is a heterocyclic compound that features a unique structure combining a cycloheptane ring with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Paal-Knorr pyrrole synthesis can be employed, where a diketone reacts with an amine in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrrole derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel materials with specific electronic properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism by which 2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 2-Chlorobenzo[h]quinoline-3-carbaldehyde
- Pyrano[2,3-b]quinoline derivatives
Uniqueness
2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile stands out due to its unique combination of a cycloheptane ring with a pyrrole ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various specialized applications .
Properties
CAS No. |
67133-65-7 |
|---|---|
Molecular Formula |
C11H7ClN2 |
Molecular Weight |
202.64 g/mol |
IUPAC Name |
2-chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile |
InChI |
InChI=1S/C11H7ClN2/c1-7-4-2-3-5-8-9(6-13)11(12)14-10(7)8/h2-5H,1H3 |
InChI Key |
VPHPTBHFBDSHJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C2C1=NC(=C2C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



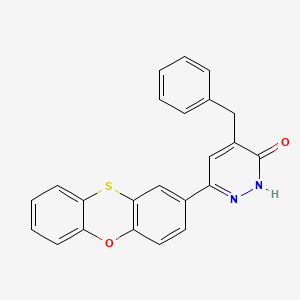


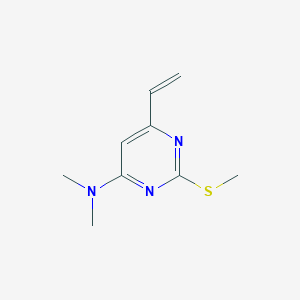

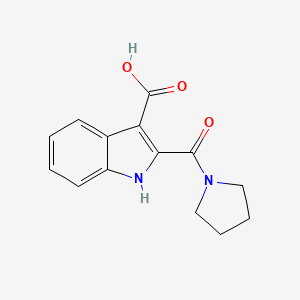
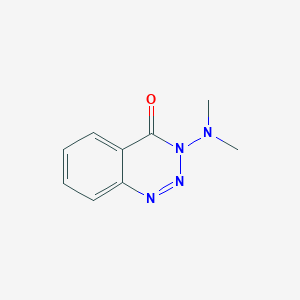
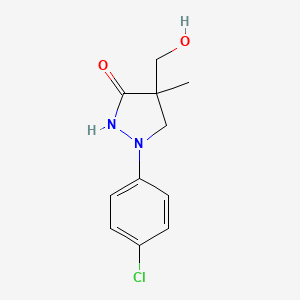
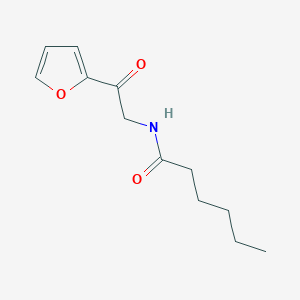
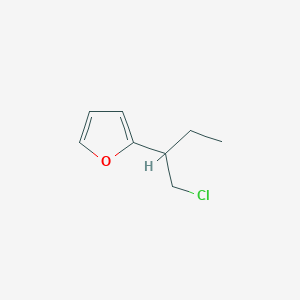
![3-Butyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12910102.png)
